(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
CAS No.: 859667-02-0
Cat. No.: VC11880732
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859667-02-0 |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C21H21NO6/c1-12-16(28-21(24)22(2)3)9-8-15-19(23)18(27-20(12)15)10-13-6-7-14(25-4)11-17(13)26-5/h6-11H,1-5H3/b18-10- |
| Standard InChI Key | QFFKNSFWTLVRDB-ZDLGFXPLSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)N(C)C |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)N(C)C |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)N(C)C |
Introduction
The compound (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate is a synthetic derivative of benzofuran, a heterocyclic compound well-known for its diverse biological and pharmacological properties. Benzofuran derivatives have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents due to their unique chemical structure comprising fused benzene and furan rings. This article explores the synthesis, structural properties, and potential biological applications of this specific compound.
Structural Overview
The compound consists of the following structural features:
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Benzofuran Core: A fused benzene and furan ring system forms the backbone of the molecule.
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Substituents:
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A (2Z)-methylidene group attached to the benzofuran core at position 2.
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A dimethoxyphenyl group at position 2 of the methylidene chain.
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A dimethylcarbamate group at position 6 of the benzofuran ring.
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A methyl group at position 7 of the benzofuran core.
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The presence of electron-donating methoxy groups and a carbamate moiety enhances its chemical reactivity and potential biological activity.
Synthesis
This compound can be synthesized through multi-step organic reactions involving:
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Formation of Benzofuran Core: The synthesis typically begins with cyclization reactions involving phenolic precursors.
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Substitution Reactions: The methylidene chain is introduced via condensation reactions with aldehydes or ketones, using catalysts such as piperidine or acetic acid.
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Carbamate Introduction: The dimethylcarbamate group is added through reactions with carbamoyl chlorides under controlled conditions.
These reactions are often optimized for high yield and purity through techniques like recrystallization and chromatography.
Anticancer Potential
Benzofuran derivatives have shown significant promise in cancer research due to their ability to interact with cellular targets like DNA topoisomerases and kinases. The dimethoxyphenyl substitution in this compound may enhance its anticancer activity by increasing hydrophobic interactions with target proteins .
Antimicrobial Activity
The carbamate group contributes to antimicrobial properties by disrupting bacterial enzyme systems. Studies on similar compounds have demonstrated efficacy against gram-positive and gram-negative bacteria .
Other Activities
This compound may also exhibit anti-inflammatory and antioxidant properties due to its benzofuran core, which is known to scavenge free radicals .
Applications in Drug Development
This compound serves as a lead structure in medicinal chemistry for:
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Developing targeted anticancer therapies with reduced side effects.
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Designing broad-spectrum antimicrobial agents.
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Exploring anti-inflammatory drugs for chronic diseases.
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